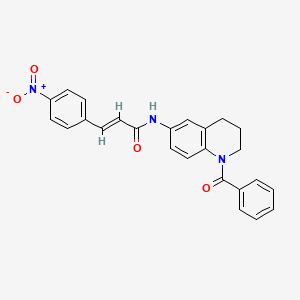
(E)-N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-3-(4-nitrophenyl)acrylamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-3-(4-nitrophenyl)acrylamide is a synthetic organic compound that belongs to the class of acrylamides This compound is characterized by the presence of a benzoyl group, a tetrahydroquinoline moiety, and a nitrophenyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-3-(4-nitrophenyl)acrylamide typically involves multi-step organic reactions. One common approach is the condensation of 1-benzoyl-1,2,3,4-tetrahydroquinoline with 3-(4-nitrophenyl)acryloyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for yield and purity, using efficient purification techniques such as recrystallization or chromatography, and ensuring the safety and environmental compliance of the production process.
化学反応の分析
Types of Reactions
(E)-N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-3-(4-nitrophenyl)acrylamide can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be reduced to an amino group under appropriate conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The benzoyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitrophenyl group can yield an amino derivative, while substitution of the benzoyl group can produce a variety of functionalized compounds.
科学的研究の応用
Chemistry
In chemistry, (E)-N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-3-(4-nitrophenyl)acrylamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
In biological research, this compound may be studied for its potential biological activity. Compounds with similar structures have been investigated for their antimicrobial, anticancer, and anti-inflammatory properties.
Medicine
In medicinal chemistry, this compound could be explored as a lead compound for the development of new drugs. Its structural features may interact with specific biological targets, making it a candidate for drug discovery.
Industry
In the industrial sector, this compound may be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.
作用機序
The mechanism of action of (E)-N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-3-(4-nitrophenyl)acrylamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity, receptor binding, or interference with cellular signaling pathways.
類似化合物との比較
Similar Compounds
N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-3-phenylacrylamide: Lacks the nitro group, which may affect its reactivity and biological activity.
N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-3-(4-methoxyphenyl)acrylamide: Contains a methoxy group instead of a nitro group, potentially altering its chemical and biological properties.
Uniqueness
(E)-N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-3-(4-nitrophenyl)acrylamide is unique due to the presence of both the tetrahydroquinoline and nitrophenyl groups. This combination of structural features may confer distinct chemical reactivity and biological activity, making it a valuable compound for research and development.
特性
分子式 |
C25H21N3O4 |
|---|---|
分子量 |
427.5 g/mol |
IUPAC名 |
(E)-N-(1-benzoyl-3,4-dihydro-2H-quinolin-6-yl)-3-(4-nitrophenyl)prop-2-enamide |
InChI |
InChI=1S/C25H21N3O4/c29-24(15-10-18-8-12-22(13-9-18)28(31)32)26-21-11-14-23-20(17-21)7-4-16-27(23)25(30)19-5-2-1-3-6-19/h1-3,5-6,8-15,17H,4,7,16H2,(H,26,29)/b15-10+ |
InChIキー |
UZPYUKFZWIIQKV-XNTDXEJSSA-N |
異性体SMILES |
C1CC2=C(C=CC(=C2)NC(=O)/C=C/C3=CC=C(C=C3)[N+](=O)[O-])N(C1)C(=O)C4=CC=CC=C4 |
正規SMILES |
C1CC2=C(C=CC(=C2)NC(=O)C=CC3=CC=C(C=C3)[N+](=O)[O-])N(C1)C(=O)C4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![4-(4-chlorophenyl)-6-methyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B14870232.png)
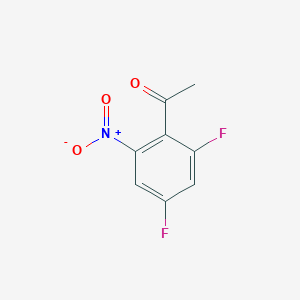

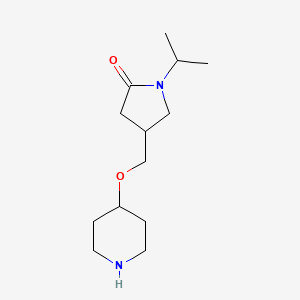
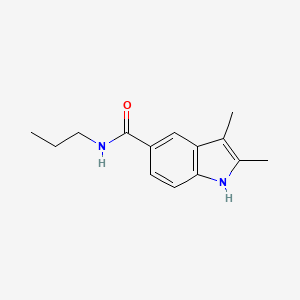
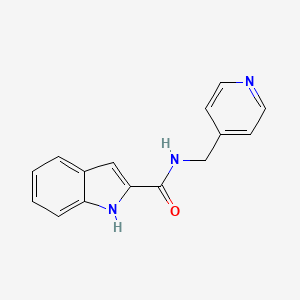
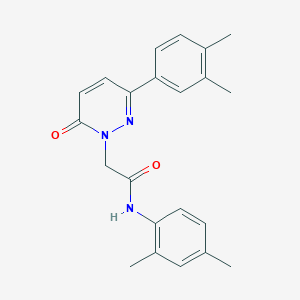
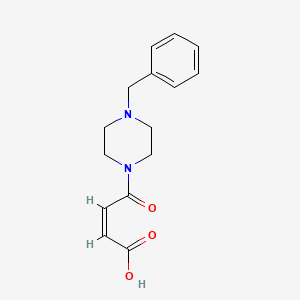
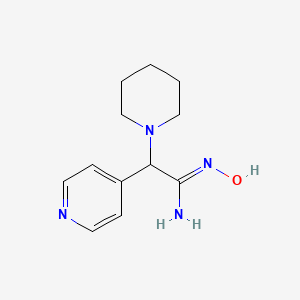
![3-Isopropylimidazo[1,5-a]pyridine-1-carbonitrile](/img/structure/B14870299.png)
![1-(2,4-Dihydroxyphenyl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethanone](/img/structure/B14870311.png)

